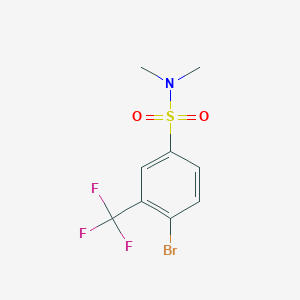

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO2S/c1-14(2)17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBPKKHFQCUHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674497 | |

| Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939989-87-4 | |

| Record name | Benzenesulfonamide, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939989-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthesis pathway for this compound, a key building block in contemporary drug discovery and agrochemical research. The strategic incorporation of a bromine atom, a trifluoromethyl group, and a dimethylsulfonamide moiety onto the benzene ring offers a versatile scaffold for the development of novel bioactive molecules. This document delineates a validated multi-step synthesis, commencing with the regioselective bromination of 3-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction to install the sulfonyl chloride functionality, and culminating in the final amination to yield the target compound. Each synthetic step is detailed with in-depth mechanistic insights, causality-driven experimental choices, and self-validating protocols to ensure reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of a Multifunctional Scaffold

This compound is a compound of significant interest in medicinal chemistry and materials science. The trifluoromethyl group is a well-established pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for further molecular diversification.[3] The sulfonamide group is a prevalent structural motif in a multitude of clinically approved drugs, exhibiting a broad spectrum of biological activities.[4][5] The convergence of these three functionalities in a single molecule makes the target compound a highly valuable precursor for the synthesis of complex and potentially therapeutic agents.

This guide presents a logical and efficient synthetic strategy, emphasizing the rationale behind each procedural step to provide a deeper understanding of the underlying chemical principles.

Retrosynthetic Analysis and Overall Synthesis Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis pathway. The final sulfonamide bond can be readily formed from the corresponding sulfonyl chloride and dimethylamine. The sulfonyl chloride, in turn, can be synthesized from an appropriately substituted aniline via a Sandmeyer reaction. This leads to the key intermediate, 4-bromo-3-(trifluoromethyl)aniline, which can be prepared by the regioselective bromination of commercially available 3-(trifluoromethyl)aniline.

Figure 2: Bromination of 3-(trifluoromethyl)aniline.

3.1.2. Experimental Protocol: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF.

-

Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring. [6]4. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3 hours. [6]5. Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The resulting brownish solid can be further purified by recrystallization or column chromatography if necessary. [7]

Parameter Value Reference Starting Material 3-(Trifluoromethyl)aniline [7] Brominating Agent N-Bromosuccinimide (NBS) [6] Solvent N,N-Dimethylformamide (DMF) [6] Temperature Room Temperature [6] Reaction Time 3 hours [6] | Reported Yield | 90-92% | [6]|

Step 2: The Sandmeyer Reaction - Formation of the Sulfonyl Chloride

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate. [1][8][9]In this step, the amino group of 4-bromo-3-(trifluoromethyl)aniline is transformed into a sulfonyl chloride group. This is a two-part process involving diazotization followed by a copper-catalyzed reaction with sulfur dioxide.

3.2.1. Diazotization

The aniline derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

3.2.2. Sulfonylation

The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, catalyzed by a copper(I) salt, such as cuprous chloride (CuCl). [10]The copper(I) catalyst facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical with the loss of nitrogen gas. [11]This radical then reacts with sulfur dioxide and the chloride source to form the desired 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. [12][13]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide - 1369955-56-5 [benchchem.com]

- 4. journalcsij.com [journalcsij.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. usbio.net [usbio.net]

- 13. manchesterorganics.com [manchesterorganics.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethyl-substituted aromatic compounds serve as indispensable building blocks. The sulfonamide functional group, a cornerstone of numerous therapeutic agents, further enhances the molecular scaffolding possibilities.[1][2] This guide focuses on a specific, highly functionalized molecule: 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide. The strategic placement of a bromine atom, a trifluoromethyl group, and an N,N-dimethylsulfonamide moiety on a benzene ring creates a compound with unique electronic and steric properties, making it a valuable intermediate for drug discovery and organic synthesis.[3]

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective application. For researchers in drug development, these properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and pharmacokinetic profiles. This document provides a comprehensive analysis of the key chemical and physical attributes of this compound, grounded in established analytical principles and supported by detailed experimental protocols.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. The structural features of this compound are key to understanding its behavior.

Caption: 2D structure of the target molecule.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1286994-31-8 (Predicted/Registered) | N/A |

| Molecular Formula | C₉H₉BrF₃NO₂S | N/A |

| Molecular Weight | 332.14 g/mol | N/A |

Note: While specific experimental data for this exact N,N-dimethyl derivative is sparse in publicly available literature, its properties can be reliably inferred from its constituent functional groups and data from closely related analogs, such as 4-Bromo-3-(trifluoromethyl)benzenesulfonamide (CAS 351003-64-0).[4][5][6]

Core Physicochemical Properties

The interplay of the compound's functional groups dictates its physical state, solubility, and lipophilicity—parameters essential for designing synthetic routes and predicting biological interactions.

Table 2: Summary of Key Physicochemical Properties

| Property | Predicted/Reported Value | Significance in Research & Development |

|---|---|---|

| Melting Point (°C) | 185-189 (for parent sulfonamide without N,N-dimethyl) | Indicator of purity; crucial for handling and formulation. |

| Boiling Point (°C) | Not available (likely decomposes) | High molecular weight and polarity suggest decomposition before boiling. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone); Insoluble in water. | Dictates choice of reaction solvents, purification methods, and formulation vehicles. |

| Lipophilicity (XLogP3) | ~3.5 (Predicted) | A key determinant of ADME properties (Absorption, Distribution, Metabolism, Excretion). |

Melting Point

The melting point of a crystalline solid is a robust indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. The parent compound, 4-Bromo-3-(trifluoromethyl)benzenesulfonamide, has a reported melting point of 185-189°C. The N,N-dimethylation in our target molecule eliminates the potential for intermolecular hydrogen bonding that exists in the parent sulfonamide (via the -SO₂NH₂ group). This disruption of a strong intermolecular force would predictably lead to a lower melting point for the N,N-dimethyl derivative compared to its primary sulfonamide analog.

Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like."[7]

-

Apolar Character : The brominated, trifluoromethyl-substituted benzene ring provides significant nonpolar, lipophilic character.

-

Polar Character : The sulfonamide group (-SO₂N(CH₃)₂) is highly polar.

This dual nature results in poor solubility in highly polar protic solvents like water and nonpolar solvents like hexane. The molecule's polarity is insufficient to overcome the strong hydrogen-bonding network of water, and its polar sulfonamide group prevents it from dissolving fully in nonpolar alkanes. Its optimal solubility is found in polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which can effectively solvate both the polar and nonpolar regions of the molecule.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design.[1] The presence of the bromine atom and, most significantly, the trifluoromethyl group, substantially increases the molecule's lipophilicity. This high lipophilicity suggests good membrane permeability but may also lead to lower aqueous solubility and potential for metabolic liabilities. The predicted XLogP3 of ~3.5 places it in a moderately lipophilic category, a common feature for many orally bioavailable drugs.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR : The proton spectrum is expected to show distinct signals. The two N-methyl groups, being chemically equivalent, should appear as a sharp singlet integrating to six protons. The three protons on the aromatic ring will appear as a complex multiplet pattern, influenced by their coupling to each other.

-

¹³C NMR : The carbon spectrum will confirm the number of unique carbon environments. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR : This is a highly specific technique for fluorinated compounds. A strong singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

S=O Stretching : The sulfonamide group will exhibit two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching, typically found in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively.[9]

-

C-F Stretching : Strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F bonds in the trifluoromethyl group.

-

Aromatic C-H and C=C Stretching : Signals corresponding to the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable fragmentation information. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₉H₉BrF₃NO₂S. A critical diagnostic feature will be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity (the M+ and M+2 peaks) separated by two mass units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

To ensure scientific integrity, the methods used to determine these properties must be robust and reproducible.

Protocol 4.1: Melting Point Determination

This protocol describes the standard capillary method for determining the melting point range.[10][11]

Causality: This technique relies on the principle that the transition from a highly ordered crystalline solid to a disordered liquid occurs at a specific temperature for a pure substance.[12] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[13]

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry watch glass. Finely crush the powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a column 1-2 mm high.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar melting point apparatus.

-

Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the block to cool significantly.

-

Accurate Determination: Using a fresh capillary, heat the block quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Protocol 4.2: Qualitative Solubility Assessment

This workflow systematically evaluates the solubility of the compound in a range of common laboratory solvents.[14][15]

Causality: This protocol systematically tests the compound's affinity for solvents of varying polarity and pH. Solubility in acidic or basic solutions indicates the presence of basic or acidic functional groups, respectively. Our target compound is neutral (the N,N-dimethylsulfonamide group is not appreciably acidic or basic), so it is not expected to dissolve in aqueous acid or base.

Methodology:

-

Setup: Arrange a series of labeled small test tubes.

-

Sample Addition: Add approximately 10-20 mg of the compound to each test tube.

-

Solvent Addition: To successive tubes, add 0.5 mL of the following solvents:

-

Water (H₂O)

-

5% Aqueous HCl

-

5% Aqueous NaOH

-

Acetone

-

Methanol

-

Dichloromethane (DCM)

-

-

Observation: After each solvent addition, vigorously agitate the tube for 30-60 seconds. Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.[7]

Caption: A logical workflow for the synthesis and characterization of a novel chemical entity.

Conclusion

This compound is a molecule designed for purpose, incorporating functional groups that impart distinct and valuable chemical characteristics. Its moderate lipophilicity, predictable solubility in polar aprotic solvents, and unique spectroscopic signatures define its identity and guide its application. The experimental protocols detailed herein provide a robust framework for verifying these properties, ensuring that researchers and scientists can confidently utilize this compound in their synthetic and drug development endeavors. A thorough understanding of these foundational physicochemical attributes is the first and most critical step toward unlocking its full potential as a versatile chemical intermediate.

References

- YMER, A. Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review.

- Review of Analytical Methods for Sulfonamides. (2020).

- Analysis of sulfonamides. (n.d.). Slideshare.

- Melting point determination. (n.d.).

- Horwitz, W. (1979). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL.

- Experiment 1: Determination of Solubility Class. (n.d.).

- How To Determine Melting Point Of Organic Compounds? (2025). YouTube.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Melting Point Determination Lab Protocol. (n.d.). Studylib.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.). Clarion University.

- How can you determine the solubility of organic compounds? (2017). Quora.

- Solubility of Organic Compounds. (2023). Thompson Rivers University.

- 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide. (n.d.). PubChem.

- Morak-Młodawska, M., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. National Institutes of Health.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- 4-BROMO-3-(TRIFLUOROMETHYL)BENZENESULFONAMIDE Product Description. (n.d.). ChemicalBook.

- A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem.

- 4-Bromo-3-(trifluoromethyl)benzenesulfonamide. (n.d.). Manchester Organics.

- 4-Bromo-3-(trifluoromethyl)benzenesulfonamide. (n.d.). Synquest Labs.

- 4-Bromo-3-(trifluoromethyl)benzenesulfonamide 97. (n.d.). Sigma-Aldrich.

- 4-(Trifluoromethyl)benzenesulfonamide. (n.d.). Chem-Impex.

- Gowda, B. T., & Kumar, K. L. (2000). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung A.

Sources

- 1. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 351003-64-0 CAS MSDS (4-BROMO-3-(TRIFLUOROMETHYL)BENZENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. CAS 351003-64-0 | 8869-B-43 | MDL MFCD03094285 | 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | SynQuest Laboratories [synquestlabs.com]

- 7. chem.ws [chem.ws]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. studylib.net [studylib.net]

- 13. m.youtube.com [m.youtube.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide CAS number and structure

An In-Depth Technical Guide to 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic compound with significant potential in medicinal chemistry and drug discovery. While this specific N,N-dimethylated sulfonamide is not widely cataloged, this document constructs a complete scientific profile, including its chemical identity, a proposed synthetic pathway from readily available precursors, and detailed protocols for its characterization and safe handling. The guide is intended for researchers, synthetic chemists, and drug development professionals interested in leveraging the unique properties imparted by its trifluoromethyl, bromo, and sulfonamide functional groups for the design of novel therapeutic agents.

Introduction: Unveiling a Scaffold of High Potential

The strategic incorporation of fluorine atoms and sulfonamide moieties is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved binding affinity and pharmacokinetic profiles. Concurrently, the benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

This compound combines these privileged functional groups onto a single aromatic core. The bromine atom at the 4-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Although a specific CAS number for this exact N,N-dimethyl derivative is not prominently listed in major chemical databases, its synthesis is highly feasible and its potential as a building block for novel pharmaceuticals is significant. This guide provides the foundational knowledge to synthesize, characterize, and utilize this promising, albeit less common, chemical entity.

Chemical Identity and Predicted Properties

While experimental data for the target compound is scarce, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | Standard nomenclature |

| Molecular Formula | C₉H₉BrF₃NO₂S | Calculated from structure |

| Molecular Weight | 348.14 g/mol | Calculated from formula |

| CAS Number | Not Assigned | Inferred from database searches |

| Appearance | Predicted to be a white to off-white solid | Analogy to similar sulfonamides |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc) and insoluble in water | General solubility of sulfonamides |

Chemical Structure:

Biological activity of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

An In-Depth Technical Guide to the Predicted Biological Activity of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Introduction

The confluence of a sulfonamide core with a trifluoromethyl group presents a compelling scaffold for novel therapeutic agents. While direct biological data for this compound is not extensively documented in publicly available literature, its structural motifs are well-represented in a multitude of biologically active compounds. This guide, therefore, aims to provide a comprehensive overview of its predicted biological activities by drawing parallels with structurally related molecules. We will delve into the established roles of the sulfonamide and trifluoromethyl moieties in medicinal chemistry, propose potential biological targets, and provide detailed experimental workflows for the empirical validation of these hypotheses.

The sulfonamide group is a cornerstone in drug discovery, renowned for its wide spectrum of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory activities[1][2]. Concurrently, the trifluoromethyl group is a bioisostere frequently employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target[3][4]. The strategic combination of these two pharmacophores in this compound suggests a high potential for significant biological activity.

This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating the biological evaluation of this promising, yet under-investigated, compound.

Chemical Profile and Synthetic Considerations

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 351003-64-0[5]

-

Molecular Formula: C₉H₉BrF₃NO₂S

The molecule is characterized by a benzene ring substituted with a bromo group, a trifluoromethyl group, and a dimethylated sulfonamide moiety. The bromine atom offers a site for further chemical modification, such as cross-coupling reactions, enabling the generation of a chemical library for structure-activity relationship (SAR) studies[6]. The N,N-dimethyl substitution on the sulfonamide nitrogen will influence its hydrogen bonding capacity and overall polarity.

Predicted Biological Activities and Potential Molecular Targets

Based on the extensive literature on trifluoromethylated and sulfonamide-containing compounds, we can hypothesize several avenues of biological activity for this compound.

Antibacterial Activity

Sulfonamides are a well-established class of antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria[8]. This inhibition halts the production of DNA and other essential metabolites, leading to bacteriostasis. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is the basis for their mechanism of action[9]. It is plausible that this compound could exhibit antibacterial properties through a similar mechanism.

Anticancer Activity

Numerous sulfonamide derivatives have been investigated as potential anticancer agents[1][2]. One of the key mechanisms is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in maintaining the pH balance in the tumor microenvironment, and their inhibition can lead to apoptosis of cancer cells. The sulfonamide moiety is a key zinc-binding group in many CA inhibitors[3][10]. The subject compound could potentially act as a CA inhibitor.

Enzyme Inhibition

Beyond DHPS and CAs, the sulfonamide scaffold is present in inhibitors of a wide range of other enzymes. The specific substitution pattern on the benzene ring, including the electron-withdrawing trifluoromethyl group and the lipophilic bromine atom, could confer selectivity and potency towards other enzyme targets.

Experimental Workflows for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic screening approach is recommended. Below are detailed protocols for initial in vitro assessments.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Assay

This assay will determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.

Principle: A serial dilution of the compound is incubated with a standardized bacterial inoculum. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Step-by-Step Protocol:

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of final concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic can be used as a reference compound.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible growth is observed.

Sources

- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide - 1369955-56-5 [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide, a fluorinated aromatic sulfonamide of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a bromine atom, a trifluoromethyl group, and a dimethylsulfonamide moiety onto the benzene ring creates a versatile scaffold with tunable physicochemical properties. This document delves into the synthetic pathways for this compound and its analogs, explores its chemical characteristics and reactivity, and discusses its potential biological activities based on structure-activity relationships of related benzenesulfonamide derivatives. Detailed experimental protocols, data tables, and visual diagrams are provided to support researchers in the synthesis and application of this important class of molecules.

Introduction: The Strategic Importance of Trifluoromethylated Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide range of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The sulfonamide group is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor, which allows for strong and specific interactions with biological targets.[3]

The introduction of a trifluoromethyl (-CF3) group into drug candidates is a widely employed strategy in modern drug design.[4] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[5] It can enhance membrane permeability, improve binding affinity to target proteins, and block metabolic degradation, thereby increasing the in vivo half-life of a drug.[4][5]

This compound combines these key features, making it a valuable building block for the synthesis of novel bioactive compounds. The bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the regioselective bromination of a suitable trifluoromethyl-substituted aniline, followed by diazotization, sulfonation to form the sulfonyl chloride, and subsequent reaction with dimethylamine.

Synthesis of the Key Intermediate: 4-Bromo-3-(trifluoromethyl)aniline

A crucial precursor for the synthesis is 4-bromo-3-(trifluoromethyl)aniline. This intermediate can be synthesized via the electrophilic bromination of 3-(trifluoromethyl)aniline. The amino group directs the bromination to the para position due to steric hindrance from the adjacent trifluoromethyl group.[6]

Experimental Protocol: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline [6]

-

Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF and add it dropwise to the aniline solution at room temperature with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Extraction: Wash the organic layer with brine solution.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

The next key step is the conversion of 4-bromo-3-(trifluoromethyl)aniline to the corresponding sulfonyl chloride. This is typically achieved through a Sandmeyer-type reaction, involving diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst.

Conceptual Workflow for the Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

Caption: Synthesis of the key sulfonyl chloride intermediate.

Final Step: Synthesis of this compound

The final step involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with dimethylamine to form the desired N,N-dimethylsulfonamide. This is a nucleophilic substitution reaction at the sulfonyl group.

Experimental Protocol: General Procedure for the Synthesis of N,N-Disubstituted Sulfonamides [7]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve dimethylamine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base (e.g., pyridine or triethylamine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the N-methyl protons. |

| ¹³C NMR | Signals for all unique carbon atoms, including the trifluoromethyl carbon. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spectrometry | Confirmation of the molecular weight and isotopic pattern due to bromine. |

| IR Spectroscopy | Characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[7] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups.

-

The Bromine Atom: The C-Br bond is susceptible to cleavage, making it an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at the 4-position, enabling the synthesis of a large library of analogs for structure-activity relationship (SAR) studies.

-

The Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It also increases the metabolic stability of the molecule.

-

The Sulfonamide Group: The sulfonamide moiety is generally stable but can be cleaved under harsh acidic or basic conditions.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is not extensively reported in publicly available literature, the structural motifs present in the molecule suggest several potential areas of application in drug discovery.

Kinase Inhibition

Benzenesulfonamide derivatives have been identified as promising kinase inhibitors.[8] The sulfonamide group can form key hydrogen bond interactions with the hinge region of the kinase active site. The trifluoromethyl group can provide additional hydrophobic interactions, potentially enhancing binding affinity and selectivity. The bromo-substituent provides a vector for further optimization to target specific pockets within the kinase domain.

Logical Flow for Kinase Inhibitor Development

Caption: Workflow for developing kinase inhibitors.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[2] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme. The substitution pattern on the aromatic ring plays a crucial role in determining the isoform selectivity of the inhibitor. The trifluoromethyl group can influence the acidity of the sulfonamide proton and contribute to binding affinity.

Other Potential Applications

Derivatives of benzenesulfonamides have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[9][10] The specific substitution pattern of this compound makes it an interesting candidate for screening in these and other therapeutic areas. For instance, fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, relevant to Alzheimer's disease.[7][11]

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. Its strategic combination of a reactive bromine handle, a metabolism-blocking and lipophilicity-enhancing trifluoromethyl group, and a biologically active sulfonamide core makes it an attractive starting point for the design and synthesis of novel drug candidates. This guide provides a foundational understanding of its synthesis, properties, and potential applications, aiming to facilitate further research and development in this promising area of medicinal chemistry.

References

-

Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Gedgaudas, M., Smirnovas, V., & Matulis, D. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

-

Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

PubChem. 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide. [Link]

-

PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. [Link]

-

Alam, S., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(23), 5678. [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 849532-27-0|4-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 9. 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide | C10H9BrF3NO | CID 81448600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Methyl 4-bromo-3-trifluoromethylbenzenesulfonamide [cymitquimica.com]

- 11. echemi.com [echemi.com]

Spectroscopic data (NMR, IR, MS) of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical analysis of the spectroscopic characteristics of this compound. Due to the absence of publicly available experimental data for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict its spectral profile. This guide is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry and materials science, offering insights into the anticipated analytical data for this molecule and outlining robust protocols for its empirical verification.

Introduction and Molecular Structure

This compound is a halogenated and trifluoromethylated aromatic sulfonamide. Its structure combines several functional groups that are of significant interest in medicinal chemistry and drug design due to their influence on lipophilicity, metabolic stability, and binding interactions. The analysis of its spectroscopic data is crucial for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

The molecular structure is characterized by a 1,2,4-trisubstituted benzene ring bearing a bromine atom, a trifluoromethyl (-CF₃) group, and an N,N-dimethylsulfonamide group [-SO₂N(CH₃)₂]. The interplay of the electronic effects of these substituents dictates the spectral features of the molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons in the molecule. The aromatic region will be of particular diagnostic value, displaying a pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Predicted Chemical Shifts and Coupling Constants

The electron-withdrawing nature of the trifluoromethyl and sulfonamide groups, along with the inductive effect of the bromine atom, will deshield the aromatic protons, shifting them downfield. The N,N-dimethyl group will appear as a singlet in the upfield region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.1 - 8.3 | d (doublet) | J ≈ 2.0 Hz |

| H-5 | 7.9 - 8.1 | d (doublet) | J ≈ 8.5 Hz |

| H-6 | 7.7 - 7.9 | dd (doublet of doublets) | J ≈ 8.5 Hz, 2.0 Hz |

| -N(CH₃)₂ | 2.7 - 2.9 | s (singlet) | N/A |

Rationale Behind Predictions

-

H-2: This proton is ortho to the strongly electron-withdrawing sulfonamide group and meta to the trifluoromethyl group, leading to its prediction as the most downfield aromatic signal. It will be split into a doublet by H-6.

-

H-5: This proton is ortho to the bromine atom and will be split into a doublet by H-6.

-

H-6: This proton is coupled to both H-5 (ortho coupling) and H-2 (meta coupling), resulting in a doublet of doublets.

-

-N(CH₃)₂: The two methyl groups are chemically equivalent and not coupled to any other protons, thus appearing as a singlet. Its chemical shift is typical for N,N-dimethylsulfonamides.[1]

Visualization of Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for the molecule.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals: 6 for the aromatic carbons and 2 for the aliphatic carbons of the N,N-dimethyl and trifluoromethyl groups.

Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹JCF) |

| C-SO₂N | 138 - 142 | Singlet |

| C-CF₃ | 132 - 136 | Quartet (q) |

| C-Br | 120 - 124 | Singlet |

| Aromatic CH | 125 - 135 | Singlets |

| -CF₃ | 120 - 125 | Quartet (q) |

| -N(CH₃)₂ | 37 - 40 | Singlet |

Rationale Behind Predictions

-

Quaternary Carbons: The carbons attached to the sulfonamide, trifluoromethyl, and bromine groups will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF).

-

-N(CH₃)₂ Carbons: These carbons will appear as a single peak in a chemical shift range typical for N,N-dimethylsulfonamides.[1]

Predicted ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum provides a simple and direct way to confirm the presence of the trifluoromethyl group.

Predicted Chemical Shift

A single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. In a proton-decoupled spectrum, this will appear as a singlet.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Reference Standard |

| -CF₃ | -60 to -65 | CFCl₃ |

The exact chemical shift can be influenced by the solvent and the electronic nature of the other substituents on the aromatic ring.[2]

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 1350 - 1320 | S=O asymmetric stretching | Strong |

| 1170 - 1150 | S=O symmetric stretching | Strong |

| 1300 - 1100 | C-F stretching | Strong, multiple bands |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| 1600 - 1450 | Aromatic C=C stretching | Medium to weak |

| 950 - 900 | S-N stretching | Medium |

| 600 - 500 | C-Br stretching | Medium to weak |

Rationale Behind Predictions

-

Sulfonamide Group: The two strong bands for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of sulfonamides.[3]

-

Trifluoromethyl Group: The C-F stretching vibrations typically result in one or more strong absorption bands in the 1300-1100 cm⁻¹ region.

-

Aromatic Ring: Standard C-H and C=C stretching vibrations will be present.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Molecular Ion and Fragmentation

The mass spectrum is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.

Predicted Molecular Weight: 333.0 g/mol (for ⁷⁹Br) and 335.0 g/mol (for ⁸¹Br).

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways in mass spectrometry.

Table of Predicted Fragments

| m/z (⁷⁹Br/⁸¹Br) | Predicted Fragment | Notes |

| 333 / 335 | [C₉H₉BrF₃NO₂S]⁺˙ | Molecular Ion |

| 289 / 291 | [C₇H₃BrF₃O₂S]⁺ | Loss of dimethylamino radical |

| 225 / 227 | [C₇H₃BrF₃]⁺ | Loss of N,N-dimethylsulfonamide radical |

| 254 | [C₉H₉F₃NO₂S]⁺ | Loss of bromine radical |

| 264 / 266 | [C₈H₉BrNO₂S]⁺ | Loss of trifluoromethyl radical |

Experimental Protocols

To obtain empirical data for this compound, the following standard protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the chosen solvent.

-

¹H NMR Acquisition: Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract the spectrum of the ambient atmosphere.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and significant fragments.

Conclusion

This guide provides a detailed, theory-based prediction of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data for this compound. While these predictions are grounded in established spectroscopic principles and data from analogous compounds, they should be validated by empirical data. The provided protocols offer a clear pathway for researchers to obtain and verify the spectroscopic profile of this compound, facilitating its confident identification and use in further scientific investigation.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Beilstein Journals. (2012). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem. Compound Summary for 4-(Trifluoromethoxy)benzenesulfonamide. [Link]

-

ACD/Labs. NMR Prediction Software. [Link]

-

PubChem. Compound Summary for N,N-Dimethylbenzenesulfonamide. [Link]

Sources

A Technical Guide to the Solubility and Stability of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide, a key intermediate in contemporary drug discovery and fine chemical synthesis. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established principles of physical organic chemistry to project its physicochemical properties and degradation pathways. Detailed, field-proven protocols for the empirical determination of its solubility and stability profiles are provided to empower researchers in drug development and chemical synthesis to handle, formulate, and analyze this compound with scientific rigor. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and actionable experimental frameworks.

Introduction

This compound is a halogenated and trifluoromethylated aromatic sulfonamide. Such compounds are of significant interest in medicinal chemistry, often serving as versatile scaffolds for the synthesis of targeted therapeutics. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the bromo substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[1] The N,N-dimethylsulfonamide moiety influences the compound's polarity, hydrogen bonding capacity, and overall electronic properties.

A thorough understanding of the solubility and stability of this intermediate is paramount for its effective utilization in multi-step synthetic routes and for the development of robust formulations of any subsequent active pharmaceutical ingredients (APIs). This guide provides a predictive overview of these critical parameters and outlines detailed experimental protocols for their validation.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are foundational to its behavior in both chemical and biological systems. Due to the limited availability of experimental data for this compound, a compilation of predicted values from multiple computational models is presented below. These predictions offer a valuable starting point for experimental design.

| Property | Predicted Value | Prediction Tool(s) | Significance in Solubility & Stability |

| Molecular Weight | 334.18 g/mol | N/A (Calculated) | Influences dissolution rate and diffusion. |

| pKa | ~9-10 | ACD/Labs Percepta[2], ChemAxon[3] | The sulfonamide proton is weakly acidic. The N,N-dimethyl substitution removes the acidic proton present in primary and secondary sulfonamides, thus the molecule is not expected to have a pKa in the typical physiological range. The predicted value likely reflects the potential for protonation of the sulfonamide oxygen atoms under strongly acidic conditions. |

| logP | ~3.5 - 4.0 | Molinspiration[4], ACD/Labs Percepta[5], PrologP[6] | Indicates high lipophilicity, suggesting poor aqueous solubility and good solubility in non-polar organic solvents. |

| Aqueous Solubility (logS) | ~ -4.0 to -5.0 | ALOGPS[7], Propersea, AqSolPred[8] | Predicts low intrinsic aqueous solubility. |

Solubility Profile: Projections and Experimental Verification

Based on its high predicted logP, this compound is expected to be poorly soluble in aqueous media and readily soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. The N,N-dimethylsulfonamide group provides some polar character, which may afford limited solubility in more polar organic solvents like methanol and ethanol.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[9]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, dichloromethane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

-

Quantification:

-

HPLC: Dilute the filtrate with a suitable mobile phase and analyze by a validated HPLC method to determine the concentration. A calibration curve of the compound in the same solvent should be prepared.

-

UV-Vis: If the compound has a suitable chromophore and the solvent does not interfere, determine the concentration using a UV-Vis spectrophotometer against a standard curve.

-

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Projected Solubility Data Table

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water | Very Low | |

| PBS (pH 7.4) | Very Low | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Acetone | Freely Soluble | |

| Dichloromethane | Freely Soluble |

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and use in synthesis. The presence of the electron-withdrawing trifluoromethyl group on the benzene ring is expected to influence the stability of the sulfonamide bond.

Projected Stability

-

Hydrolytic Stability: Sulfonamides are generally susceptible to hydrolysis under strongly acidic or basic conditions. The electron-withdrawing nature of the trifluoromethyl group may increase the electrophilicity of the sulfur atom, potentially making the S-N bond more susceptible to nucleophilic attack, especially under basic conditions.[10]

-

Oxidative Stability: The sulfonamide moiety is generally resistant to oxidation. However, strong oxidizing agents may lead to degradation.[11][12][13]

-

Thermal Stability: The compound is expected to be thermally stable at ambient temperatures. Degradation may occur at elevated temperatures.

-

Photostability: Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation.[14][15][16][17]

Proposed Degradation Pathway (Hydrolysis)

The primary degradation pathway is anticipated to be the hydrolysis of the sulfonamide bond to yield 4-bromo-3-(trifluoromethyl)benzenesulfonic acid and dimethylamine.

Caption: Proposed Hydrolytic Degradation Pathway.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[10]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is soluble (e.g., methanol or acetonitrile)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or an LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in the chosen organic solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Keep at room temperature and 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Keep at room temperature and 60°C.

-

Oxidation: Mix the stock solution with 3% and 30% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at 60°C and 80°C.

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber. A dark control should be run in parallel.

-

-

Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.

-

Analysis: Analyze the samples by a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity. LC-MS can be used to identify the mass of any degradation products.

-

Data Evaluation: Calculate the percentage degradation and identify any major degradation products.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Recommended Analytical Methods for Quantification

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the quantification of this compound in solubility and stability studies.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of water (or buffer) and a polar organic solvent like acetonitrile or methanol is recommended.

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV scan).

-

Method Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision.

Handling and Storage Recommendations

Based on the projected stability profile, the following handling and storage conditions are recommended to maintain the integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid contact with strong acids, bases, and oxidizing agents.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the solubility and stability of this compound. The presented information, rooted in established chemical principles and data from analogous structures, serves as a robust starting point for researchers. The detailed experimental protocols herein provide a clear pathway for the empirical determination of these critical physicochemical parameters, enabling the confident and effective use of this important chemical intermediate in research and development.

References

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

Propersea. (n.d.). Property Prediction. Retrieved from [Link]

-

Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6293–6304. Retrieved from [Link]

-

Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Retrieved from [Link]

-

Hernández-Máximo, E., et al. (2019). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 35(4), 863-875. Retrieved from [Link]

-

Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6293-6304. Retrieved from [Link]

-

Synthical. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

-

Waterman, K. C., & Swanson, J. T. (2009). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of pharmaceutical sciences, 98(10), 3646-3654. Retrieved from [Link]

-

Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical science, 10(24), 6293–6304. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. Retrieved from [Link]

-

MDPI. (2021). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Retrieved from [Link]

-

OpenMolecules. (n.d.). Property Explorer. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

ACS Publications. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

-

GitHub. (n.d.). mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). Retrieved from [Link]

-

Ahmad, T., & Ahmad, I. (1988). EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS. Pakistan journal of pharmaceutical sciences, 1(1), 1–4. Retrieved from [Link]

-

Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

CompuDrug. (n.d.). Virtual logP On-line. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

CompuDrug. (n.d.). PrologP. Retrieved from [Link]

-

Bohrium. (n.d.). Photolysis mechanism of sulfonamide moiety in five-membered sulfonamides: A DFT study. Retrieved from [Link]

-

Piguet, C., et al. (2010). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic chemistry, 49(11), 5129–5143. Retrieved from [Link]

-

SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Retrieved from [Link]

-

PubMed. (2020). Sulphonamidic Groups as Electron-Withdrawing Units in Ureido-Based Anion Receptors: Enhanced Anion Complexation versus Deprotonation. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Retrieved from [Link]

-

Pharmaceutical Technology. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Retrieved from [Link]

-

MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

PubMed. (2020). Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms. Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 5. acdlabs.com [acdlabs.com]

- 6. PrologP | www.compudrug.com [compudrug.com]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]

- 11. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]

- 12. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photolysis mechanism of sulfonamide moiety in five-membered sulfonamides: A DFT study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 17. ema.europa.eu [ema.europa.eu]

Unlocking New Frontiers: A Technical Guide to the Research Applications of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

This guide provides an in-depth exploration of the untapped research potential of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide. We will dissect its molecular architecture to forecast its utility in medicinal chemistry and agrochemical development. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not just theoretical applications but also actionable experimental designs.

The Molecular Blueprint: A Trifecta of Functionality

The therapeutic and industrial potential of this compound stems from the strategic placement of three key functional groups on a benzenesulfonamide scaffold. Each contributes unique properties that can be leveraged in the design of novel bioactive agents.

-

The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group is a cornerstone of modern drug design.[1] Its inclusion in a molecular scaffold can significantly enhance lipophilicity, thereby improving membrane permeability and bioavailability.[1] The trifluoromethyl group is also known to increase metabolic stability by blocking potential sites of oxidation.[1][2] This leads to a longer in vivo half-life, a critical factor in drug efficacy.

-

The Sulfonamide (-SO2N(CH3)2) Moiety: The sulfonamide group is a versatile pharmacophore renowned for its ability to form strong hydrogen bonds with biological targets.[3][4] This interaction is crucial for high-affinity binding to enzyme active sites and receptors.[3] Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6][7]

-

The Bromo (-Br) Substituent: The bromine atom serves as a valuable synthetic handle. It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[8] This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8]

Charting the Course: Potential Synthetic Pathways

Diagram 1: Proposed Retrosynthetic Analysis

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]